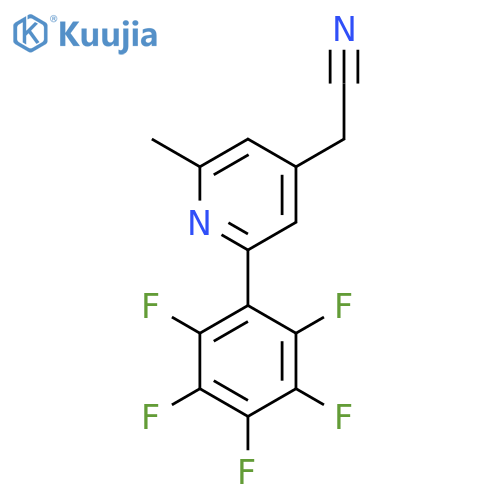Cas no 1261773-53-8 (2-Methyl-6-(perfluorophenyl)pyridine-4-acetonitrile)

1261773-53-8 structure
商品名:2-Methyl-6-(perfluorophenyl)pyridine-4-acetonitrile
CAS番号:1261773-53-8
MF:C14H7F5N2
メガワット:298.210800409317
CID:4913331
2-Methyl-6-(perfluorophenyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-(perfluorophenyl)pyridine-4-acetonitrile
-
- インチ: 1S/C14H7F5N2/c1-6-4-7(2-3-20)5-8(21-6)9-10(15)12(17)14(19)13(18)11(9)16/h4-5H,2H2,1H3
- InChIKey: IBYNYPRYWOBGNJ-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C(=C(C=1C1C=C(CC#N)C=C(C)N=1)F)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 395
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 36.7
2-Methyl-6-(perfluorophenyl)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000912-500mg |
2-Methyl-6-(perfluorophenyl)pyridine-4-acetonitrile |
1261773-53-8 | 97% | 500mg |
980.00 USD | 2021-06-09 | |
| Alichem | A026000912-250mg |
2-Methyl-6-(perfluorophenyl)pyridine-4-acetonitrile |
1261773-53-8 | 97% | 250mg |
693.60 USD | 2021-06-09 | |
| Alichem | A026000912-1g |
2-Methyl-6-(perfluorophenyl)pyridine-4-acetonitrile |
1261773-53-8 | 97% | 1g |
1,663.20 USD | 2021-06-09 |
2-Methyl-6-(perfluorophenyl)pyridine-4-acetonitrile 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
1261773-53-8 (2-Methyl-6-(perfluorophenyl)pyridine-4-acetonitrile) 関連製品
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
